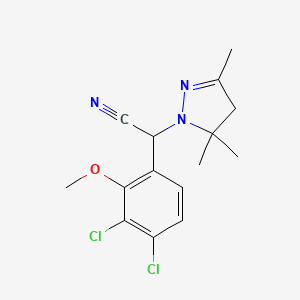
(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
Description
(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound. It features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of chemical research.
Properties
Molecular Formula |
C15H17Cl2N3O |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(3,4-dichloro-2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-7-15(2,3)20(19-9)12(8-18)10-5-6-11(16)13(17)14(10)21-4/h5-6,12H,7H2,1-4H3 |
InChI Key |
HVSHNJXTDCFINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the aromatic component: Starting with a 3,4-dichloro-2-methoxybenzene derivative.
Formation of the pyrazole ring: Using a suitable precursor such as 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
Coupling reaction: Combining the aromatic and pyrazole components through a nucleophilic substitution or similar reaction.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. Specific catalysts, solvents, and reaction conditions would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrazole moieties.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The aromatic ring with chloro substituents is likely to undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
While specific medical applications would require detailed studies, the compound’s structure suggests potential as a pharmacophore in drug development.
Industry
In industrial settings, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dichlorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- (3,4-dichloro-2-methoxyphenyl)(4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
Uniqueness
The presence of both the methoxy group and the specific pyrazole derivative makes (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile unique
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


